N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-11-13(6-8-18-15(20)14-5-3-9-21-14)22-16(19-11)12-4-2-7-17-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHWGHASZMKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has shown that compounds containing thiazole and pyridine moieties exhibit potent anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating effective anticancer activity .
1.2 Antibacterial Properties
The compound has also been investigated for its antibacterial activities. A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides revealed promising antibacterial effects against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli strains . The structure of the compound contributes to its ability to disrupt bacterial cell function.
1.3 Anticonvulsant Effects
Thiazole-based compounds have been evaluated for their anticonvulsant properties. Research identified that certain thiazole-integrated analogues displayed significant anticonvulsant activity, with specific compounds achieving high protection indices in animal models .
Case Studies
Case Study 1: Anticancer Activity Assessment
A comprehensive study involved synthesizing various thiazole-pyridine hybrids and testing them against multiple cancer cell lines including PC3 (prostate cancer) and MCF-7 (breast cancer). One hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of synthesized compounds against resistant bacterial strains. The study concluded that certain modifications in the chemical structure significantly enhanced the antibacterial activity, making these compounds potential candidates for further development in antibiotic therapies .
Summary of Findings
The compound N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide shows considerable promise across various therapeutic areas:
| Application | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against A549 cells; IC50 values indicating strong activity |
| Antibacterial | Effective against ESBL-producing E. coli strains; potential for antibiotic development |
| Anticonvulsant | High protection indices in animal models; promising leads for epilepsy treatment |
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazole Carboxamide Analogs
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
- Structural Differences : Replaces the ethyl-thiophene group with a 3-(trifluoromethyl)phenyl substituent.
- Synthesis : Similar coupling strategies (e.g., amide bond formation) are employed, but intermediates differ in aryl substituents .
N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides ()
- Structural Differences : Variants include ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates and amides with diverse amine substituents (e.g., aliphatic, aromatic).
- Implications : The 4-pyridinyl vs. 3-pyridinyl substitution alters electronic distribution and hydrogen-bonding capacity. Ethyl ester intermediates (e.g., compound [5] in ) are hydrolyzed to carboxylic acids before amide coupling, a pathway analogous to the target compound’s synthesis .
Thiophene-2-Carboxamide Derivatives
6-Methyl-2-Substituted Thieno-Triazepine Carboxamides ()
- Structural Differences: Replace the thiazole-pyridine core with fused thieno-triazepine rings (e.g., compounds 7a–c).
- Synthesis yields (65–76%) and melting points (160–278°C) vary with substituents, suggesting higher thermal stability than the target compound’s simpler structure .
5-Methyl-N-(1,3-thiazol-2-yl) Pyridine-2-Carboxamide ()
- Structural Differences : Swaps the thiophene-carboxamide for a pyridine-carboxamide linked directly to a thiazole.
Bioactive Carboxamides with Fungicidal Activity ()
- Structural Differences : Pyrimidine-carboxamides (e.g., 4p ) feature methylthio and methoxy groups instead of thiazole-thiophene systems.
- Functional Insights : Demonstrated hydrogen bonding (4 interactions) and cation-π interactions with succinate dehydrogenase (SDH). While the target compound lacks direct bioactivity data, its carboxamide group and pyridine moiety may similarly engage enzymatic targets .
Sulfonamide and Piperazinyl Derivatives ()
- Structural Differences : Replace carboxamide with sulfonamide () or incorporate piperazinyl groups (, e.g., Dasatinib).
- Implications : Sulfonamides (e.g., G856-3156 ) exhibit distinct electronic profiles and acidity, while Dasatinib’s piperazinyl group enhances solubility and kinase inhibition. The target compound’s thiophene-carboxamide may offer intermediate polarity between these extremes .
Biological Activity
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiophene ring, a thiazole moiety, and a pyridine ring. The synthesis typically involves multi-step organic reactions that include the preparation of thiazole and pyridine intermediates followed by their coupling with thiophene derivatives under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The presence of the pyridine ring enhances the compound's interaction with microbial targets, potentially increasing its efficacy.
Antitumor Properties
This compound has demonstrated promising anticancer activity. In vitro studies have reported cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and HT29 (colon cancer). The structure-activity relationship (SAR) analysis suggests that the thiazole and pyridine components are crucial for its cytotoxicity .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-{...} | HepG-2 | 23.30 ± 0.35 | Inhibition of cell proliferation |
| N-{...} | HT29 | <10 | Induction of apoptosis |
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines in various models, suggesting that this compound may modulate inflammatory pathways effectively .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their ability to inhibit Mycobacterium growth. The findings indicated that compounds similar to N-{...} exhibited significant activity against both replicating and non-replicating forms of the bacterium .
- Cytotoxicity Testing : In a comprehensive evaluation involving multiple cancer cell lines, N-{...} was identified as having an IC50 value lower than standard chemotherapeutic agents like doxorubicin against A431 cells. Molecular dynamics simulations suggested strong binding interactions with target proteins associated with cell survival pathways .
The biological activities of this compound are thought to arise from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : It is believed to interfere with signaling pathways linked to inflammation and cancer progression.
- Direct Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with N-{...}. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare thiophene-2-carboxamide derivatives with pyridinyl-thiazole substituents?
- Answer : The compound can be synthesized via multi-step reactions involving cyclization, coupling, and functionalization. For example, thiazole intermediates are often prepared by reacting thioamides with α-haloketones under reflux in ethanol or acetonitrile . Pyridine-thiazole hybrids may involve Suzuki coupling or nucleophilic substitution to introduce the pyridinyl group . Key steps include:
- Cyclization of precursors like 2-amino-4-methylthiophene-3-carboxamide with reagents such as ethyl chloroacetate or acyl chlorides.
- Coupling reactions (e.g., with pyridinyl boronic acids) to introduce aromatic substituents.
- Final purification via recrystallization (ethanol/water or DMF) to achieve yields of 65–76% .
- Characterization : IR (NH: 3300–3400 cm⁻¹; C=O: 1660–1680 cm⁻¹), (pyridinyl protons: δ 7.5–8.5 ppm; thiazole-CH: δ 2.3–2.5 ppm), and mass spectrometry (M peaks with fragmentation patterns) .
Q. How can researchers optimize the purity and yield of this compound during synthesis?
- Answer : Key strategies include:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of thiophene-carboxamide to pyridinyl-thiazole intermediates to minimize side products .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance reaction rates .
- Purification : Gradient recrystallization (ethanol → DMF) removes unreacted starting materials. For example, cooling reaction mixtures to 0–5°C improves crystal formation .
- Catalysts : Add triethylamine or iodine to accelerate cyclization, as seen in analogous thiadiazole syntheses .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- IR spectroscopy : Identify functional groups (e.g., C=O at 1675 cm⁻¹, C=N at 1600 cm⁻¹) .
- : Assign protons in the pyridinyl ring (multiplet at δ 7.8–8.2 ppm), thiazole-CH (δ 3.5–4.0 ppm), and carboxamide NH (δ 10–11 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., M at m/z 385) and fragmentation patterns (loss of CO, CH groups) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of analogs with enhanced bioactivity?
- Answer :
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For pyridinyl-thiazoles, electron-deficient thiazole rings may enhance interactions with biological targets .
- Molecular docking : Screen against target proteins (e.g., kinases, receptors) using software like AutoDock Vina. Prioritize analogs with strong hydrogen bonding (e.g., carboxamide NH to ATP-binding sites) and π-π stacking (pyridinyl-thiazole to aromatic residues) .
- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–4) and reduce hepatotoxicity risks .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Answer :
- Dose-response assays : Perform IC/EC titrations (e.g., 0.1–100 µM) to establish potency thresholds .
- Selectivity profiling : Test against related targets (e.g., kinase panels) to rule off-target effects .
- Metabolic stability : Use liver microsomes (rat/human) to compare half-lives and identify species-specific discrepancies .
- Crystallography : Resolve protein-ligand structures to confirm binding modes, as done for β-adrenergic receptor agonists .
Q. How can researchers modify the core structure to improve solubility without compromising activity?
- Answer :
- Polar substituents : Introduce hydroxyl (-OH) or morpholine groups at the pyridinyl ring’s para-position to enhance aqueous solubility .
- Prodrug strategies : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) .
- Salt formation : Prepare hydrochloride or sodium salts (e.g., via reaction with HCl/NaOH) .
- Nanoformulation : Encapsulate in PEGylated liposomes to increase bioavailability .
Q. What mechanistic insights explain the compound’s activity in antimicrobial or anticancer assays?
- Answer :
- Antimicrobial action : Disruption of bacterial cell wall synthesis (via binding to penicillin-binding proteins) or DNA gyrase inhibition .
- Anticancer activity : Induction of apoptosis via caspase-3 activation (confirmed by flow cytometry) or kinase inhibition (e.g., EGFR, IC < 1 µM) .
- Oxidative stress : ROS generation in cancer cells, measured via DCFH-DA fluorescence assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
